3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Purity Quality Control Building Block

Medicinal chemistry programs require validated building blocks with precise substitution patterns to enable SAR around mPGES-1 inhibition or covalent probe design. Generic 2-oxopiperidine or fluorophenyl analogs introduce unpredictable electronic effects. - **Structural precision:** 2,5-Difluorophenyl at N1 + 3-oxopropanenitrile at C3 - verified by NMR/HPLC/MS. - **Functional versatility:** Nitrile group → tetrazoles/amides; α-cyano ketone → serine-targeting electrophilic warhead. - **Physicochemical fit:** cLogP ≈ 2.10, MW 278.25 - compliant with fragment-based lead generation (Rule of Three). Available for immediate R&D supply with batch-specific analytical data.

Molecular Formula C14H12F2N2O2
Molecular Weight 278.25 g/mol
Cat. No. B13250101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Molecular FormulaC14H12F2N2O2
Molecular Weight278.25 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=C(C=CC(=C2)F)F)C(=O)CC#N
InChIInChI=1S/C14H12F2N2O2/c15-9-3-4-11(16)12(8-9)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2
InChIKeyCEUHYBVIQQIEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: Key Building Block


3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS 2060025-41-2) is a synthetic organic compound classified as a fluorinated piperidine derivative bearing a nitrile-functionalized propanone moiety [1]. With a molecular formula of C₁₄H₁₂F₂N₂O₂ and a molecular weight of 278.25 g/mol, it is primarily utilized as a research building block in medicinal chemistry and drug discovery . Its core scaffold combines a 2-oxopiperidine ring with a 2,5-difluorophenyl substituent, structural features that are recurrent in bioactive molecules and enzyme inhibitors [2]. The compound is commercially available for research use, typically characterized by NMR, HPLC, and mass spectrometry to verify identity and purity [1].

Fluorinated 2-oxopiperidine building block for medicinal chemistry lead optimization
Compatible with SAR exploration and library synthesis workflows
Identity and purity confirmed by HPLC, NMR, and mass spectrometry

3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: Generic Substitution Challenges


While numerous piperidine-based building blocks exist, simple substitution with a general '2-oxopiperidine' or 'fluorophenyl' analog is not scientifically valid due to the compound's precise substitution pattern. The 2,5-difluorophenyl group at the N1 position and the 3-oxopropanenitrile at the C3 position create a specific electronic and steric environment that directly influences reactivity, binding affinity, and metabolic stability in downstream candidates [1]. In-class comparators, such as 1-allyl-3-cyclopropyl-6,7-difluoroquinazoline-2,4(1H,3H)-dione or Osimertinib Impurity 23, share only the empirical formula (C₁₄H₁₂F₂N₂O₂) but possess entirely different core heterocycles and functional group arrangements, leading to divergent biological profiles [2]. Therefore, procurement decisions must be guided by quantitative structure-selectivity data rather than generic scaffold similarity.

2,5-Difluorophenyl N1 substitution
Generic fluorophenyl analogs may shift the electronic and steric environment at the piperidine nitrogen
3-Oxopropanenitrile at C3 position
Alternative C3 substituents alter reactivity and downstream binding profiles
Defined 95% HPLC purity specification
Same-formula isomers (C₁₄H₁₂F₂N₂O₂) with undefined purity and divergent core heterocycles

3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: Quantitative Differentiation Evidence


HPLC Purity vs. Lower-Grade Structural Analogs

The target compound is routinely supplied with a minimum purity of 95% as determined by HPLC, a standard met by premium screening compound suppliers . In contrast, structurally related but functionally divergent analogs like 1-allyl-3-cyclopropyl-6,7-difluoroquinazoline-2,4(1H,3H)-dione are often distributed with undefined purity or as crude mixtures in early discovery, introducing significant variability into biological assays [1]. This 95% purity specification ensures reproducible dose-response relationships and minimizes false positives from impurities.

HPLC Purity
Reported
≥95% (target) vs undefined purity (isomer analog)
Supports reproducible dose-response studies and impurity-controlled assays
Purity specification review recommended for HTS and QSAR workflows
Purity Quality Control Building Block

2,5-Difluoro Substitution vs. Other Fluorophenyl Building Blocks

The 2,5-difluorophenyl substituent on the piperidine nitrogen offers a distinct electronic profile compared to the more common 2,4-difluoro or 4-fluoro analogs. While direct comparative biological data is limited, class-level inference from fluorinated drug design indicates that the 2,5-substitution pattern reduces oxidative metabolism at the para position relative to 4-fluoro derivatives [1]. In kinase inhibitor programs, similar 2,5-difluorophenyl-piperidine motifs have demonstrated enhanced target residence time compared to unsubstituted phenyl counterparts [2].

2,5-Difluoro Substitution
Class-level inference
Predicted reduced CYP450-mediated para-hydroxylation vs 4-fluoro analogs
May support metabolic stability screening context
Data to verify; based on in silico prediction and class-level precedent
Fluorine Chemistry Structure-Activity Relationship Metabolic Stability

cLogP and TPSA Differentiation from Congeners

The target compound exhibits a calculated partition coefficient (cLogP) of approximately 2.10 and a topological polar surface area (TPSA) of 69.96 Ų, as computed for its molecular formula class [1]. These values place it within the drug-like chemical space and are distinct from positional isomers with identical molecular weight but different functional group arrangements, such as Osimertinib Impurity 23 (C₁₄H₁₂F₂N₂O₂), which exhibits a different TPSA due to alternative ring connectivity . The nitrile group contributes to balanced lipophilicity without excessively increasing TPSA, making it a superior starting point for optimizing oral bioavailability compared to carboxylic acid-containing analogs.

Physicochemical Profile
Reported
cLogP ≈ 2.10  |  TPSA = 69.96 Ų
Supports drug-like chemical space assessment for lead optimization
Calculated values; algorithm-dependent; distinct from same-formula isomers
cLogP TPSA Drug-likeness

3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: Research Applications


mPGES-1 Inhibitor Design for Inflammation

The 2-oxopiperidine scaffold closely mimics the core of known microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, a target validated for anti-inflammatory therapy with a potentially improved cardiovascular safety profile over COX-2 inhibitors [1]. This building block's nitrile group serves as a hydrogen bond acceptor, while the 2,5-difluorophenyl group can engage in favorable hydrophobic interactions within the mPGES-1 active site. Procurement enables structure-activity relationship (SAR) exploration around the N-aryl substituent.

Activity-Based Probes for Serine Hydrolases

The α-cyano ketone moiety is a recognized electrophilic warhead that can covalently target active-site serine residues in lipases and esterases. This building block can be elaborated into activity-based protein profiling (ABPP) probes, where the 2,5-difluorophenyl group provides a useful ¹⁹F NMR handle for monitoring binding events, as supported by fluorine NMR applications in fragment-based drug discovery.

Late-Stage Functionalization for Patent Diversification

The nitrile group is a versatile synthetic handle that can be transformed into tetrazoles, amides, or amines. For pharmaceutical companies seeking to expand patent space around a lead series, incorporating this compound as a late-stage intermediate allows rapid generation of diverse analogs with predictable physicochemical properties (cLogP ≈ 2.10) [2].

Fluorine Content Enhancement in HTS Libraries

High-throughput screening libraries benefit from inclusion of fluorinated compounds due to their improved metabolic stability and membrane permeability. With two strategic fluorine atoms and a balanced molecular weight (278.25 g/mol), this building block is ideal for synthesizing lead-like molecules that meet the 'rule of three' fragment criteria, a validated strategy for fragment-based lead generation.

Application
Selection Property
Validation Focus
mPGES-1 inhibitor design studies
2-Oxopiperidine scaffold with nitrile H-bond acceptor
mPGES-1 active-site SAR and hydrophobic interaction profiling
Serine hydrolase ABPP probe development
α-Cyano ketone electrophilic warhead
¹⁹F NMR binding-event monitoring
Patent diversification synthesis
Nitrile group as versatile synthetic handle
Tetrazole, amide, and amine analog generation
Fluorine-enriched HTS library synthesis
Lead-like physicochemical profile with dual fluorine atoms
Fragment-based lead generation parameter assessment
Quote Request

Request a Quote for 3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.